molecular formula C23H23NO4 B613583 Fmoc-D-(Me)Gly(Pentynyl)-OH CAS No. 1198791-56-8

Fmoc-D-(Me)Gly(Pentynyl)-OH

Cat. No. B613583
CAS RN: 1198791-56-8
M. Wt: 377,43 g/mole
InChI Key:
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Description

Fmoc-D-(Me)Gly(Pentynyl)-OH is a synthetic compound used in laboratory experiments, particularly in molecular biology. It is a derivative of glycine, a natural amino acid, and is used as a building block for peptide synthesis. Fmoc-D-(Me)Gly(Pentynyl)-OH is also known as Fmoc-D-Methylglycyl-pentynyl-OH, Fmoc-D-Methylglycyl-pentynol, Fmoc-D-Methylglycyl-pentynoic acid, or Fmoc-D-Methylglycyl-pentynoate. It is a colorless to light yellow crystalline powder that is insoluble in water but soluble in ethanol and other organic solvents.

Scientific Research Applications

Hydrogel Formation

“Fmoc-D-(Me)Gly(Pentynyl)-OH” plays a crucial role in the formation of peptide-based hydrogels (PHGs). These are biocompatible materials suitable for various applications such as drug delivery and diagnostic tools for imaging . The Fmoc group promotes self-assembly features, which are essential for hydrogel formation .

Biomedical Applications

The compound has potential biomedical applications. For instance, it can be used in tissue engineering. The Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Drug Delivery

The self-assembling properties of “Fmoc-D-(Me)Gly(Pentynyl)-OH” make it a promising candidate for drug delivery systems. The hydrogel formed by this compound can encapsulate drugs and release them in a controlled manner .

Diagnostic Tools for Imaging

The compound’s properties also make it suitable for use in diagnostic tools for imaging. The hydrogel’s structure can enhance the contrast in imaging techniques, making it easier to visualize certain biological structures .

Fabrication of Functional Materials

“Fmoc-D-(Me)Gly(Pentynyl)-OH” can be used as a building block for the fabrication of functional materials. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to the formation of functional materials .

Self-Assembling Materials

The compound is also used in the creation of self-assembling materials, which have diverse applications ranging from antimicrobial materials to emulsifiers for food, cosmetic, and biomedical industries .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h1,5-8,10-13,20H,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONJHVBQOKCHNX-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-(Me)Gly(Pentynyl)-OH

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